4-Methyl-N-(4-phenylazo-phenyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-phenylazo-phenyl)-benzamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features a benzamide group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-phenylazo-phenyl)-benzamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylbenzoic acid to form the azo compound.
The reaction conditions usually require acidic conditions for diazotization and a slightly basic environment for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-phenylazo-phenyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.
Substitution: Various reagents like halogens, sulfonic acids, or nitro groups can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: Products typically include primary or secondary amines.
Substitution: Depending on the substituent, various substituted aromatic compounds can be formed.
Scientific Research Applications
4-Methyl-N-(4-phenylazo-phenyl)-benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-phenylazo-phenyl)-benzamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, and the benzamide group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-phenylazo-phenyl)-benzenesulfonamide
- 4-Methyl-N-(4-phenylazo-phenyl)-benzaldehyde
- 4-Methyl-N-(4-phenylazo-phenyl)-benzoic acid
Uniqueness
4-Methyl-N-(4-phenylazo-phenyl)-benzamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of an azo group and a benzamide group makes it particularly interesting for various applications.
Properties
CAS No. |
304883-10-1 |
---|---|
Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C20H17N3O/c1-15-7-9-16(10-8-15)20(24)21-17-11-13-19(14-12-17)23-22-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,24) |
InChI Key |
ZGYWSPUCDJERHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.